N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c16-10-1-3-11(4-2-10)18-14(22)13(21)17-6-5-12-9-20-7-8-23-15(20)19-12/h1-4,9H,5-8H2,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDXPKLDGBHZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCNC(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the imidazo[2,1-b]thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield . These methods are designed to be scalable and efficient, allowing for the large-scale production of the compound for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide exhibit a range of biological activities. Key findings include:
-
Anticancer Properties :
- The compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. Similar compounds have shown effectiveness against various cancer types, suggesting potential therapeutic applications in oncology .
-
Antimicrobial Activity :
- Derivatives of imidazo[2,1-b]thiazole have demonstrated significant antibacterial and antifungal activities. The presence of the oxalamide functional group may enhance these effects by facilitating interactions with biological targets .
-
Mechanism of Action :
- The exact molecular targets remain to be fully elucidated; however, compounds with similar structures have been shown to affect pathways involved in cell growth and survival .
Synthesis and Preparation
The synthesis of this compound typically involves several key steps:
-
Reagents Used :
- 2-Aminothiazoles
- α-Halocarbonyl compounds
- Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride)
-
Synthetic Route :
- The synthesis can be optimized using continuous flow reactors to improve yield and reaction efficiency .
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of similar compounds demonstrated that modifications to the imidazo[2,1-b]thiazole structure significantly influenced cytotoxicity against breast cancer cell lines. The introduction of the fluorophenyl group was found to enhance the compound's ability to induce apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of imidazo[2,1-b]thiazole derivatives revealed that compounds with oxalamide functionalities exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells . It may also interfere with bacterial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide, highlighting variations in substituents and molecular properties:
Key Findings:
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound likely improves binding affinity compared to non-halogenated analogs, as seen in 5-HT7 ligands where fluorine substitution increased receptor affinity (Ki = 8–18 nM) .
Core Modifications :
- Replacement of the dihydroimidazothiazole core with thiazolo-triazole (e.g., ) introduces additional nitrogen atoms, which may alter hydrogen-bonding capacity and metabolic pathways.
Physicochemical Properties :
- Methoxy groups (e.g., ) improve solubility via polar interactions, whereas methyl/ethyl groups (e.g., ) prioritize lipophilicity for membrane penetration.
- The target compound’s dihydroimidazothiazole core may confer greater stability compared to triazole derivatives, as saturated rings resist oxidative metabolism .
Toxicity Considerations :
- Fluorinated and chlorinated analogs generally exhibit moderate cytotoxicity at high concentrations (>50 µM), as observed in hepatotoxicity studies .
Biological Activity
N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a compound of significant interest due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a unique combination of an imidazo[2,1-b]thiazole moiety and a fluorophenyl group, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 334.37 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Imidazo-Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 4-fluorophenyl group is accomplished via nucleophilic substitution.
- Oxalamide Formation : The final step involves coupling reactions to form the oxalamide linkage.
These synthetic routes often utilize solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled conditions to optimize yield and purity .
Anticancer Properties
Research indicates that compounds containing imidazo[2,1-b]thiazole structures exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines . The mechanism typically involves targeting specific proteins involved in cell cycle regulation and apoptosis pathways.
Case Study:
A study demonstrated that similar compounds led to a reduction in tumor growth in xenograft models by inducing caspase-dependent apoptosis . This suggests that this compound could exhibit similar efficacy.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Compounds with imidazo[2,1-b]thiazole moieties have been linked to antibacterial and antifungal activities . The unique structure may enhance interactions with microbial enzymes or receptors.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Binding : It could interact with receptors that mediate cell signaling pathways related to proliferation and apoptosis.
Comparative Analysis
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide?
The synthesis typically involves multi-step reactions, including cyclization of thiazole intermediates and oxalamide coupling. For example, analogous compounds are synthesized via condensation of hydrazide derivatives with activated carbonyl groups under reflux conditions using coupling agents like EDCI or DCC. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products such as dimerization .
Q. How is the structural identity of this compound confirmed in academic research?
A combination of spectroscopic and crystallographic techniques is used:
- X-ray crystallography (e.g., SHELX software for refinement ) provides unambiguous confirmation of molecular geometry, as demonstrated in structurally related imidazo-thiazole derivatives .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions, with the 4-fluorophenyl group showing characteristic splitting patterns.
- High-resolution mass spectrometry (HRMS) validates molecular formula .
Q. What are the key challenges in purifying this compound, and how are they addressed?
Challenges include solubility issues (due to the hydrophobic fluorophenyl group) and byproduct formation during coupling steps. Solutions:
- Gradient column chromatography with polar/non-polar solvent mixtures (e.g., hexane/ethyl acetate).
- Recrystallization using DMF/water or methanol/dichloromethane systems to improve yield and purity .
Advanced Questions
Q. How can computational chemistry enhance the design of experiments (DOE) for synthesizing this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and reaction pathways, reducing trial-and-error. For example, ICReDD’s workflow combines reaction path searches and information science to optimize conditions (e.g., catalyst selection, solvent effects) . Statistical DOE (e.g., factorial design) identifies critical variables (e.g., temperature, stoichiometry) to maximize yield while minimizing resource use .
Q. What strategies resolve contradictions in reported biological activity data (e.g., acetylcholinesterase inhibition)?
Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). Methodological solutions include:
- Standardized protocols (e.g., Ellman’s method with controls for non-specific binding).
- Meta-analysis of dose-response curves across studies to assess outliers .
- Molecular dynamics simulations to validate target interactions and explain potency differences due to conformational flexibility .
Q. How can crystallographic data (e.g., SHELX-refined structures) inform structure-activity relationship (SAR) studies?
High-resolution crystal structures reveal critical intermolecular interactions (e.g., hydrogen bonding with the oxalamide moiety, hydrophobic packing of the fluorophenyl group). These insights guide SAR by identifying substituents that enhance binding affinity or selectivity. For example, modifying the dihydroimidazothiazole ring’s electronic properties could modulate π-π stacking with aromatic residues in enzyme active sites .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- HPLC-MS/MS monitors degradation products in simulated biological matrices (e.g., PBS buffer at pH 7.4).
- Accelerated stability studies (40°C/75% RH) assess shelf-life, with kinetic modeling (Arrhenius equation) predicting long-term stability .
- Cyclic voltammetry evaluates redox stability, particularly for thiazole-containing compounds prone to oxidation .
Methodological Tables
Table 1: Key Reaction Parameters for Synthesis Optimization
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF or THF | Maximizes solubility of intermediates | |
| Temperature | 60–80°C | Reduces dimerization | |
| Coupling Agent | EDCI/HOBt | 85–90% yield |
Table 2: Common Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
